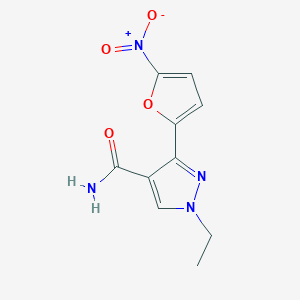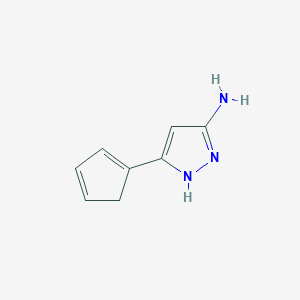
5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine: is an organic compound featuring a cyclopentadiene ring fused to a pyrazole ring with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group allows for nucleophilic substitution reactions, where the amine can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them valuable in pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding.
Comparison with Similar Compounds
- 5-(Cyclopenta-1,3-dien-1-yl)-2-methylpyridine
- 5-(Cyclopenta-1,3-dien-1-yl)-2-methylpyrazole
Comparison: Compared to similar compounds, 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine is unique due to the presence of the amine group at the 3-position of the pyrazole ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Additionally, the cyclopentadiene ring imparts unique electronic properties, making it distinct from other pyrazole derivatives.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-cyclopenta-1,3-dien-1-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h1-3,5H,4H2,(H3,9,10,11) |
InChI Key |
XECLYINQGRNCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)



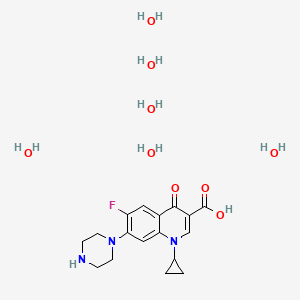
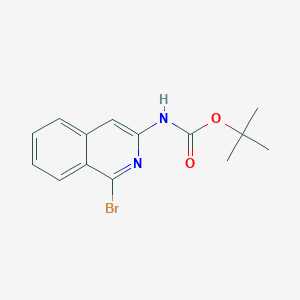
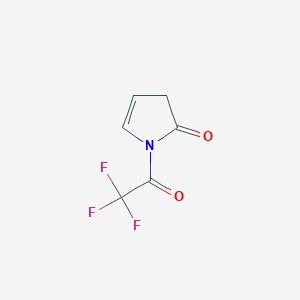

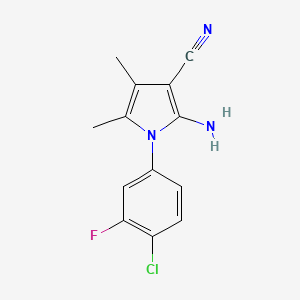

![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
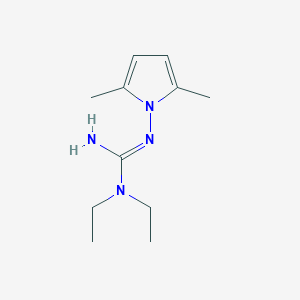
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
